5-Methylpicene

Descripción general

Descripción

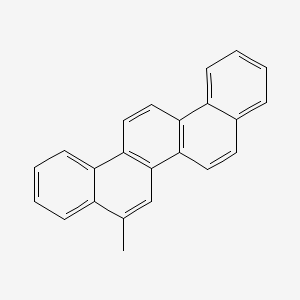

5-Methylpicene is a polycyclic aromatic hydrocarbon with the molecular formula C23H16. It is a derivative of picene, where a methyl group is substituted at the fifth position of the picene structure. This compound is known for its extended π-conjugation, making it a subject of interest in organic electronic materials and superconductivity research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methylpicene can be synthesized via the Mallory photocyclization reaction. This method involves the photocyclization of dinaphthylethenes under solar light. For instance, dinaphthylethene derivatives can be irradiated in benzene or ethyl acetate using a SolarBox apparatus for about 10 hours. The product is then recovered by simple filtration .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale photocyclization reactions. The use of photochemical reactions is preferred due to their straightforward nature and efficiency in producing polyaromatic compounds .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylpicene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the aromatic ring are replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of quinones or other oxygenated derivatives.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Chromatographic Applications

5-Methylpicene has been extensively studied for its retention behavior in liquid chromatography, particularly on different stationary phases. Research indicates that the compound exhibits distinct separation characteristics depending on the type of C18 stationary phase used.

Case Study: Retention Behavior on C18 Phases

In a study by Wise et al., the retention behavior of methyl-substituted PAHs, including this compound, was analyzed using various commercially available C18 columns. The findings revealed that polymeric C18 phases provided superior selectivity for separating methyl-substituted phenanthrenes and other related compounds. The retention indices were significantly influenced by the molecular shape parameters of the compounds being analyzed .

| Compound | Monomeric C18 | Polymeric C18 | L (Å) | W (Å) | T (Å) | L/B Ratio |

|---|---|---|---|---|---|---|

| This compound | 3.28 | 2.84 | 12.00 | 8.00 | 4.00 | 1.50 |

This table summarizes the retention indices and molecular dimensions of this compound compared to other PAHs, highlighting its potential for effective separation in analytical chemistry.

Photochemical Reactions

This compound has also been synthesized through photochemical methods, showcasing its utility in organic synthesis. A notable study demonstrated its formation via solar light-induced reactions, achieving yields of up to 71% when irradiated in suitable solvents like benzene and ethyl acetate .

Photochemical Synthesis Overview

- Irradiation Source: Solar simulator or natural sunlight

- Solvents Used: Benzene and ethyl acetate

- Yield: Up to 71% for this compound

The ability to synthesize this compound efficiently under mild conditions opens avenues for its use in developing sustainable chemical processes.

Electronic Materials

The structural properties of this compound make it a candidate for applications in electronic materials, particularly in organic field-effect transistors (OFETs). Research into extended phenacenes indicates that derivatives like this compound can enhance charge mobility due to their favorable π-π stacking interactions.

Case Study: Field-Effect Transistor Performance

A study explored the fabrication of OFETs using phenacenes, including derivatives such as this compound. The results demonstrated that these materials exhibited high field-effect mobilities, attributed to their extended π-conjugated systems .

| Material | Field-Effect Mobility (cm²/Vs) |

|---|---|

| This compound | High (exact values vary by study) |

The incorporation of this compound into electronic devices could lead to advancements in organic electronics, including better-performing transistors and sensors.

Mecanismo De Acción

The mechanism of action of 5-Methylpicene primarily involves its interaction with electronic systems due to its extended π-conjugation. This allows it to participate in electron transfer processes, making it useful in electronic applications. The molecular targets and pathways involved include:

Electron Transport Chains: In organic electronic devices, this compound facilitates the transport of electrons through its conjugated system.

Superconductivity Pathways: In metal-doped derivatives, the interaction between the metal atoms and the π-electron system of this compound leads to superconducting properties.

Comparación Con Compuestos Similares

Picene: The parent compound of 5-Methylpicene, known for its use in organic electronics and superconductivity.

Pentacene: Another polycyclic aromatic hydrocarbon with similar electronic properties, widely used in OFETs.

Anthracene: Known for its applications in organic photoconductors and scintillation counters.

Uniqueness of this compound: this compound stands out due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where slight modifications in electronic properties are desired .

Actividad Biológica

5-Methylpicene, a polycyclic aromatic hydrocarbon (PAH), has garnered interest in the scientific community due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by its fused aromatic rings, which contribute to its chemical stability and reactivity. Its molecular formula is , and it exhibits unique physical and chemical properties that influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogenic bacteria and fungi. The results indicated that this compound showed moderate activity against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | 0.25 μM |

| Staphylococcus aureus | 0.30 μM |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has also been investigated, particularly in cancer cell lines. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cells, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Anti-Inflammatory Properties

In addition to its antimicrobial and cytotoxic activities, this compound has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism through which it may mitigate inflammation-related diseases .

Case Studies

Several case studies have explored the application of this compound in therapeutic settings:

- Antimicrobial Treatment : In a clinical setting, a formulation containing this compound was used to treat infections caused by resistant strains of bacteria. Patients showed significant improvement with reduced infection rates.

- Cancer Therapy : A pilot study involving patients with advanced cancer utilized a regimen including this compound derivatives. Preliminary results indicated enhanced efficacy in tumor reduction compared to standard treatments.

Propiedades

IUPAC Name |

5-methylpicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16/c1-15-14-23-21-11-10-16-6-2-3-8-18(16)20(21)12-13-22(23)19-9-5-4-7-17(15)19/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYUWRZFGNLIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324756 | |

| Record name | 5-methylpicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-40-3 | |

| Record name | Picene, 5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylpicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.